molecular formula C24H20ClN3O2 B11079523 3-[4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl]-N-methyl-N-phenylpropanamide

3-[4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl]-N-methyl-N-phenylpropanamide

Cat. No.: B11079523
M. Wt: 417.9 g/mol
InChI Key: AZFQPYVOUCNGMH-UHFFFAOYSA-N
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Description

3-[4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl]-N-methyl-N-phenylpropanamide is a complex organic compound with a unique structure that includes a chlorophenyl group, a phthalazinone moiety, and a propanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl]-N-methyl-N-phenylpropanamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the phthalazinone ring, the introduction of the chlorophenyl group, and the attachment of the propanamide chain. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-[4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl]-N-methyl-N-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

3-[4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl]-N-methyl-N-phenylpropanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-[4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl]-N-methyl-N-phenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-[4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl]-N-methyl-N-phenylpropanamide include other phthalazinone derivatives and chlorophenyl-containing molecules. Examples include:

  • 3-[4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl]-N-methyl-N-phenylacetamide
  • 3-[4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl]-N-methyl-N-phenylbutanamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C24H20ClN3O2

Molecular Weight

417.9 g/mol

IUPAC Name

3-[4-(4-chlorophenyl)-1-oxophthalazin-2-yl]-N-methyl-N-phenylpropanamide

InChI

InChI=1S/C24H20ClN3O2/c1-27(19-7-3-2-4-8-19)22(29)15-16-28-24(30)21-10-6-5-9-20(21)23(26-28)17-11-13-18(25)14-12-17/h2-14H,15-16H2,1H3

InChI Key

AZFQPYVOUCNGMH-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)CCN2C(=O)C3=CC=CC=C3C(=N2)C4=CC=C(C=C4)Cl

Origin of Product

United States

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